molecular formula C9H19ClN2O2 B8100545 tert-butyl azetidin-3-yl(methyl)carbamate;3-Boc-3-(methylamino)azetidine hydrochloride;3-(N-Boc-N-methylamino)azetidine

tert-butyl azetidin-3-yl(methyl)carbamate;3-Boc-3-(methylamino)azetidine hydrochloride;3-(N-Boc-N-methylamino)azetidine

Cat. No. B8100545
M. Wt: 222.71 g/mol
InChI Key: XDHSIZOEKGYBIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • tert-butyl azetidin-3-yl(methyl)carbamate : This compound is an important organic reagent that can be used as a building block for the synthesis of tert-butyl ((1- ((4-chloro-7H-pyrrolo [2,3-d]pyrimidin-5-yl)methyl)azetidin-3-yl)methyl) (methyl)carbamate which is an important intermediate of a selective small-molecule PLK inhibitors useful in the treatment of cell proliferative disorders .
  • 3-Boc-3-(methylamino)azetidine hydrochloride : This compound is used as a pharmaceutical intermediate .
  • 3-(N-Boc-N-methylamino)azetidine : This compound is a useful building block in the synthesis of polypeptides and other nitrogen-containing compounds with potential biological properties .

Molecular Structure Analysis

  • tert-butyl azetidin-3-yl(methyl)carbamate : This compound is composed of a tert-butyl group, an azetidin-3-yl group, and a methylcarbamate group. This structure gives the compound a wide range of properties, including reactivity, solubility, and stability.
  • 3-Boc-3-(methylamino)azetidine hydrochloride : The molecular formula of this compound is C9H19ClN2O2 .

Physical And Chemical Properties Analysis

  • tert-butyl azetidin-3-yl(methyl)carbamate : The molecular weight of this compound is 186.25 g/mol .
  • 3-Boc-3-(methylamino)azetidine hydrochloride : The molecular weight of this compound is 222.71 g/mol .

properties

IUPAC Name

tert-butyl 3-(methylamino)azetidine-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2.ClH/c1-8(2,3)13-7(12)9(10-4)5-11-6-9;/h10-11H,5-6H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDHSIZOEKGYBIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1(CNC1)NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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